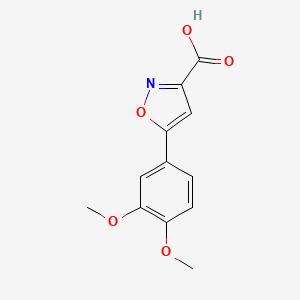

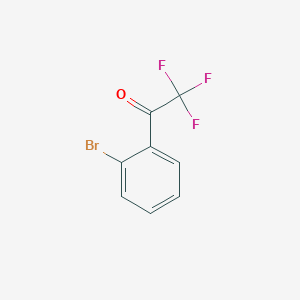

1-(2-Bromophenyl)-2,2,2-trifluoroethanone

Overview

Description

Synthesis Analysis

The synthesis of related trifluoromethyl compounds typically involves halogenated precursors and utilizes reactions such as the Grignard reaction followed by oxidation processes. For example, a compound closely related to 1-(2-Bromophenyl)-2,2,2-trifluoroethanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene through a Grignard reaction and subsequent oxidation, achieving an overall yield of 82.5% under optimized conditions (Qiao Lin-lin, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques like IR and 1H NMR, providing insights into the electronic and steric effects of the trifluoromethyl group on the aromatic system. These studies contribute to understanding the reactivity and stability of the molecule under different conditions.

Chemical Reactions and Properties

Compounds with bromo- and trifluoromethyl groups participate in various chemical reactions, such as photodissociation dynamics studies showing the cleavage of C-Br bonds under specific conditions (Yogesh N. Indulkar et al., 2011). These reactions are crucial for further functionalization and application in synthesis.

Scientific Research Applications

Chemoenzymatic Synthesis

A series of 1-aryl-2,2,2-trifluoroethanones, including derivatives similar to 1-(2-Bromophenyl)-2,2,2-trifluoroethanone, have been synthesized for bioreduction studies using stereocomplementary alcohol dehydrogenases. This research is significant for developing stereoselective routes towards specific pharmacological agents, like Odanacatib, an orally bioavailable Cathepsin K inhibitor (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Oxidation of Secondary Alcohols

This compound and similar compounds have been used in the study of the kinetics of oxidation reactions. These compounds are oxidized to ketones in the presence of potassium tetraoxoferrate(VI), providing insights into reaction mechanisms and activation energies (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Alzheimer’s Disease Treatment Research

Research has been conducted on derivatives of this compound for potential use in treating Alzheimer’s disease. A study on Zifrosilone, a cholinesterase inhibitor and derivative of this compound, involved process research for its efficient synthesis (Wolf, 2008).

Synthesis of Benzimidazoles

The compound has been used in the synthesis of 1-substituted benzimidazoles, contributing to the field of heterocyclic chemistry. These compounds have various applications in medicinal chemistry and materials science (Lygin & Meijere, 2009).

Synthesis of Anti-Inflammatory Drugs

The compound plays a role in the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes for synthesizing β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in pharmaceutical synthesis (Yamauchi, Hara, & Senboku, 2010).

Heck-Type Reactions in Organic Synthesis

The compound is involved in Heck-type reactions for synthesizing various organic compounds, demonstrating its versatility in organic synthesis (Zawisza et al., 2008).

Antibacterial and Antifungal Activity

Derivatives of this compound have been synthesized and evaluated for antibacterial and antifungal activity, providing insights into new potential therapeutic agents (Sujatha, Shilpa, & Gani, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

1-(2-Bromophenyl)-2,2,2-trifluoroethanone primarily targets GABA_A receptors in the central nervous system. These receptors are crucial for mediating inhibitory neurotransmission, which helps regulate neuronal excitability and maintain the balance between excitation and inhibition in the brain .

Mode of Action

The compound interacts with the GABA_A receptors by binding to the benzodiazepine site, enhancing the receptor’s affinity for GABA (gamma-aminobutyric acid). This binding increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

By modulating GABA_A receptors, this compound affects the GABAergic pathway . This pathway is essential for inhibitory neurotransmission in the brain. Enhanced GABAergic activity results in sedative, anxiolytic, and anticonvulsant effects, contributing to the compound’s therapeutic potential .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

These properties influence its bioavailability and duration of action, making it effective for central nervous system effects.

Result of Action

At the molecular level, the action of this compound results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal firing. At the cellular level, this translates to decreased neuronal excitability, producing sedative and anxiolytic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, extreme pH levels can affect its ionization state, altering its absorption and distribution. Temperature variations can impact its stability, and interactions with other drugs can modify its metabolism and excretion .

properties

IUPAC Name |

1-(2-bromophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAWTGXXPNWISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326853 | |

| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244229-34-3 | |

| Record name | 1-(2-bromophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244229-34-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)

![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)